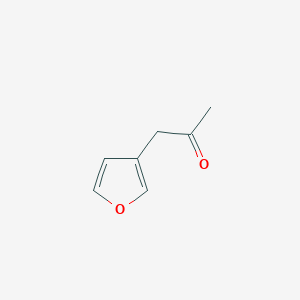

1-(Furan-3-yl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQMBBILQNXYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Furan 3 Yl Propan 2 One and Analogous Furan Ketones

Strategic Approaches to Furan-Substituted Ketones

Strategic synthesis of furan-substituted ketones involves several core approaches. These include building the carbon skeleton adjacent to the furan (B31954) ring, constructing the furan ring itself from acyclic precursors, or employing dearomatization-cyclization sequences to achieve complex transformations.

Claisen-Schmidt Condensation and Related Carbonyl Condensations

Carbonyl condensation reactions, such as the Claisen-Schmidt and aldol (B89426) condensations, represent fundamental strategies for forming carbon-carbon bonds. smolecule.com These reactions can be employed to construct the side chains of furan ketones. For instance, the condensation of a furan aldehyde with a ketone like acetone (B3395972) can build the propanone skeleton. pharmaguideline.com While the classic Claisen-Schmidt reaction typically involves an aldehyde and a ketone to form an enone, related aldol-type reactions can be adapted to synthesize diketone structures that may serve as precursors to more complex furan-containing molecules. smolecule.com The versatility of these reactions allows for the introduction of various substituents, depending on the choice of the starting furan carbaldehyde and ketone.

Cyclization and Annulation Protocols for Furan Ring Construction

The construction of the furan ring itself is one of the most common and versatile strategies for synthesizing furan ketones. Numerous protocols have been established for this purpose.

The Paal-Knorr synthesis is a cornerstone method, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield furans. pharmaguideline.comorganic-chemistry.org The accessibility of 1,4-diones through various synthetic routes enhances the utility of this reaction. organic-chemistry.orgnumberanalytics.com

Modern annulation strategies often utilize transition metal catalysis to construct the furan ring with high regioselectivity. These methods typically involve the reaction of a ketone with an unsaturated partner. For example, copper-catalyzed intermolecular annulation of aryl or alkyl ketones with substrates like aromatic olefins, β-nitrostyrenes, or α,β-unsaturated carboxylic acids provides a direct route to multisubstituted furans. organic-chemistry.orgrsc.orgnih.govnih.gov

Cycloisomerization reactions offer an atom-economical pathway to furans from appropriately functionalized acyclic precursors. Allenyl ketones, for instance, can undergo efficient cycloisomerization in the presence of gold, silver, or palladium catalysts to form highly substituted furans. nih.govnih.gov Similarly, the cyclization of alkynyl ketones and other unsaturated alcohols and esters provides a powerful tool for furan synthesis. nih.govhud.ac.uk

Below is a table summarizing selected cyclization and annulation protocols for the synthesis of furan derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid (e.g., TFA, p-TsOH) | Substituted Furan | organic-chemistry.org |

| Copper-Catalyzed Annulation | Ketone + Aromatic Olefin | CuCl₂ | Multisubstituted Furan | organic-chemistry.org |

| Decarboxylative Annulation | Ketone + α,β-Unsaturated Carboxylic Acid | Copper salt | Trisubstituted Furan | rsc.org |

| Cycloisomerization | Allenyl Ketone | Au(I), Pt(II), Pd(II) | Substituted Furan | nih.gov |

| Intramolecular Cyclization | Unsaturated Acyloxy Sulfone | LHMDS, then Acid | Fused Furan | nih.gov |

Oxidative Furan Dearomatization Followed by Cyclization Pathways

Oxidative dearomatization is a powerful strategy that temporarily disrupts the aromaticity of the furan ring, reversing its typical nucleophilic character to enable novel transformations. chim.itnih.gov This "umpolung" of reactivity allows the furan to act as an electrophilic partner in cyclization reactions. nih.gov

Homologation Strategies for Aryl Ketones

Homologation refers to the extension of a carbon chain by a specific number of carbon atoms. This strategy can be applied to the synthesis of 1-(furan-3-yl)propan-2-one by starting with a simpler furan ketone, such as a furan-3-yl methyl ketone, and extending the acyl chain.

A modern approach to homologation involves transition metal-catalyzed carbon-carbon bond cleavage. In this method, the Ar-C(O) bond of an aryl ketone (where the furan ring acts as the aryl group) is cleaved, followed by a cross-coupling reaction with an alkenol to form a longer-chain ketone. researchgate.netnih.gov This protocol allows for multi-carbon homologation and demonstrates significant synthetic utility due to its compatibility with various functional groups. nih.gov

A more classical method for one-carbon homologation is the reaction of ketones with diazo compounds, such as α-diazo esters. acs.org This strategy can convert a ketone into its one-carbon chain-extended counterpart, providing a direct route to the desired propan-2-one structure from an acetylfuran precursor.

Catalytic and Green Chemistry Approaches in Furan Ketone Synthesis

The development of catalytic and green synthetic methods is a major focus in modern organic chemistry. For furan ketone synthesis, this involves the use of efficient transition metal catalysts that can operate under mild conditions, reduce waste, and provide high selectivity.

Transition Metal-Catalyzed Reactions (e.g., Copper, Palladium, Gold)

Transition metals are extensively used to catalyze the formation of furan rings, offering mild reaction conditions and access to a wide range of substitution patterns. researchgate.netresearchgate.net

Copper: Copper catalysts are particularly effective for synthesizing furans through annulation reactions. mdpi.com Copper(II) salts can catalyze the regioselective annulation of aryl ketones with aromatic olefins or the coupling of alkyl ketones with β-nitrostyrenes. organic-chemistry.orgnih.gov Copper(I) has been used to catalyze the annulation of ketones with alkynoates and the coupling of ene-yne-ketones with terminal alkynes. rsc.orgacs.org These methods are valued for their operational simplicity and use of a relatively inexpensive and benign metal. organic-chemistry.orgrsc.org

| Catalyst System | Reaction Type | Key Transformation | Ref. |

| CuCl₂ in DMF | Annulation | Aryl Ketone + Styrene → Polysubstituted Furan | organic-chemistry.org |

| Cu(OAc)₂ | Decarboxylative Annulation | Ketone + Unsaturated Acid → Trisubstituted Furan | rsc.org |

| CuI | Annulation | Ketone + Alkynoate → Multisubstituted Furan | rsc.org |

Palladium: Palladium catalysis provides powerful tools for furan synthesis, including the cyclization of acetylenic ketones and various cross-coupling cascades. organic-chemistry.orgacs.org Palladium catalysts can facilitate the direct arylation of furan precursors to introduce substituents at specific positions. organic-chemistry.org More complex transformations, such as the defluorinative alkynylation of polyfluoroalkyl ketones to yield fluorinated furans or domino C-C/C-O bond formations, highlight the versatility of palladium. rsc.orgrsc.org Recent studies have optimized palladium-catalyzed one-pot syntheses of functionalized furans, with catalysts like PdCl₂(CH₃CN)₂ showing high efficiency. mdpi.com

Gold: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptional tools for furan synthesis due to their strong carbophilic (π-acid) character. beilstein-journals.orgthieme-connect.com They are highly effective in catalyzing the cycloisomerization of various unsaturated substrates, including allenyl ketones, alkynyl ketones, and γ-acyloxyalkynyl ketones, under mild conditions. beilstein-journals.orgnih.gov Gold catalysis can also enable cascade reactions, such as the intermolecular reaction of propargyl alcohols with alkynes, to produce di-, tri-, and tetrasubstituted furans in a single pot. organic-chemistry.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is a key area of green chemistry, aiming to reduce costs and environmental impact. For the synthesis of furan ketones, several metal-free approaches have been developed, often relying on the use of organocatalysts or promoters.

A notable metal-free approach involves the use of boron trifluoride etherate (BF₃·Et₂O) to mediate a formal [4+1] reaction between α,β-alkenyl ketones and in situ generated phenylchlorocarbene from 3-chloro-3-phenyldiazirine. rsc.org This one-flask protocol integrates cyclopropanation, a Cloke-Wilson rearrangement, and subsequent elimination of HCl to yield multi-substituted furans. rsc.org This method is advantageous due to its operational simplicity, mild reaction conditions, and broad substrate scope, providing access to a variety of furan derivatives. rsc.org For instance, the reaction of chalcone (B49325) with 3-chloro-3-(4-chlorophenyl)diazirine in the presence of BF₃·Et₂O can produce the corresponding furan in good yield. rsc.org This strategy has been successfully applied to a range of α,β-unsaturated ketones and aldehydes, including those that lead to tri- and tetra-substituted furans. rsc.org

Another metal-free method for the synthesis of 2-acyl furans involves the controllable cyclization of ynenones promoted by N-iodosuccinimide (NIS). nih.gov This reaction proceeds through a 5-exo-dig electrophilic cyclization, is atom-economic, and demonstrates good selectivity. nih.gov Additionally, base-promoted domino reactions of β-keto compounds with vinyl dichlorides offer a straightforward, transition-metal-free route to 2,3-disubstituted and 2,3,5-trisubstituted furans. researchgate.net

Cobalt(II)-based metalloradical catalysis provides a regioselective synthesis of polyfunctionalized furans from α-diazocarbonyls and terminal alkynes under neutral and mild conditions. scispace.comusf.edu This method exhibits high functional group tolerance. scispace.comusf.edu

Table 1: Examples of Metal-Free Furan Synthesis

| Starting Materials | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Chalcone, 3-chloro-3-phenyldiazirine | BF₃·Et₂O | Polysubstituted Furan | Good | rsc.org |

| Ynenones | N-Iodosuccinimide (NIS) | 2-Acyl Furan | Moderate to Excellent | nih.gov |

| β-keto compounds, vinyl dichlorides | Base | Polysubstituted Furan | Moderate to Excellent | researchgate.net |

| Phenylacetylene, 2-diazomalonate | [Co(P1)] | 2,3,5-trisubstituted furan | Excellent | scispace.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. biotage.comresearchgate.net

For the synthesis of furan derivatives, microwave irradiation has been successfully applied to various reaction types. For instance, the Claisen-Schmidt condensation to form chalcones, which are precursors to many heterocyclic compounds, can be carried out under microwave irradiation. orientjchem.org The subsequent cyclization of these furan-based chalcones with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazolines can also be efficiently performed in a microwave oven, often reducing reaction times from hours to minutes. orientjchem.org

Microwave assistance has also been employed in catalyst-free aldol condensations. For example, the reaction of 2-acetyl furan with isatin (B1672199) can be conducted in an aqueous medium under microwave irradiation to produce 3-hydroxy-2-oxindoles in good yields. derpharmachemica.com This method is attractive due to its speed and the use of an environmentally benign solvent. derpharmachemica.com Furthermore, solvent-free microwave-assisted synthesis of various furan-containing compounds has been reported, which further enhances the green credentials of this technique. researchgate.net

Table 2: Microwave-Assisted Synthesis of Furan Derivatives and Precursors

| Reaction Type | Substrates | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chalcone Synthesis | 2-Acetyl Furan, Aldehydes | 40% NaOH, 60°C | Furan-based chalcone | - | orientjchem.org |

| Pyrazoline Synthesis | Furan-based chalcone, Hydrazine hydrate | Ethanol, Microwave (600W, 2-4 min) | Furan-containing pyrazoline | - | orientjchem.org |

| Aldol Condensation | 2-Acetyl furan, Isatin | Aqueous medium, Microwave | 3-hydroxy-3-(2-(furan-2-yl)-2-oxoethyl)indolin-2-one | Good | derpharmachemica.com |

| Pyranoquinoline Synthesis | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, 2-furaldehyde, malononitrile | Microwave | Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | - | rsc.org |

Biocatalytic Reductions for Chiral Furanic Alcohols

Biocatalysis is a cornerstone of green chemistry, offering highly selective transformations under mild reaction conditions. researchgate.net The enzymatic reduction of prochiral ketones to chiral alcohols is a well-established and powerful method for producing enantiomerically pure compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries. researchgate.netsrce.hr

In the context of furan derivatives, biocatalytic reduction is employed to convert furan ketones into the corresponding chiral furanic alcohols. This is often achieved using alcohol dehydrogenases (ADHs) or carbonyl reductases (CRs), which can be sourced from microorganisms or plants. srce.hrnih.govd-nb.info These enzymes exhibit high stereoselectivity, yielding products with high enantiomeric excess (ee). researchgate.netnih.govd-nb.info

A notable example is the asymmetric reduction of 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a chitin-derived furan platform chemical. nih.govd-nb.info Carbonyl reductases from Streptomyces coelicolor (ScCR) and Bacillus sp. ECU0013 (YueD) have been shown to be effective catalysts for the enantiocomplementary synthesis of (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF). nih.govd-nb.info These reactions can achieve yields of over 99% and enantiomeric excess values greater than 99%. nih.govd-nb.info The production of (R)-3A5HEF has been demonstrated on a preparative scale with a good isolated yield. nih.govd-nb.info

The bioreduction of various heteroaryl methyl ketones, including those with furan and thiophene (B33073) rings, has been studied using plant tissues such as Daucus carota. srce.hr Interestingly, while pyridyl and pyrrole (B145914) ketones typically yield the (S)-alcohol, furan and thiophene derivatives have been observed to produce the (R)-alcohol, indicating a reversal of the typical Prelog's rule selectivity. srce.hr

Table 3: Biocatalytic Reduction of Furan Ketones

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-Acetamido-5-acetylfuran (3A5AF) | Carbonyl reductase (ScCR) | (R)-3-Acetamido-5-(1-hydroxylethyl)furan | >99% | >99% | nih.govd-nb.info |

| 3-Acetamido-5-acetylfuran (3A5AF) | Carbonyl reductase (YueD) | (S)-3-Acetamido-5-(1-hydroxylethyl)furan | >99% | >99% | nih.govd-nb.info |

| Heteroaryl methyl ketones (Furan derivative) | Daucus carota | (R)-alcohol | Good (60-95%) | High (76-99%) | srce.hr |

| Acetylfuran | Ketoreductase (NADH110) | (R)-furylethanol | - | >99% | chemrxiv.org |

Control of Regioselectivity and Stereoselectivity in Furan Ketone Synthesis

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In furan chemistry, this control determines the substitution pattern and the three-dimensional arrangement of atoms, which are crucial for the biological activity and material properties of the final compound.

Regioselectivity in furan synthesis often depends on the chosen synthetic route and the nature of the directing groups on the starting materials. For the synthesis of 3-substituted furans, direct lithiation at the C-3 position is often challenging, with lithiation typically occurring at the more acidic C-2 or C-5 positions. acs.org However, the use of directing groups can overcome this challenge. For example, a silyl (B83357) group at the C-2 position of a 3-substituted furan can direct lithiation to the C-4 position, allowing for the synthesis of 3,4-disubstituted furans after removal of the silyl group. acs.org Gold-catalyzed reactions have also been developed for the regioselective synthesis of 2- and 3-alkynyl furans. epfl.ch A direct C-H alkynylation of furans using a Au(I) catalyst is highly selective for the C-2 position, while a domino cyclization-alkynylation approach with a Au(III) catalyst provides access to 3-alkynylated furans. epfl.ch

Stereoselectivity is a key consideration in the synthesis of chiral furan derivatives. As discussed in the previous section, biocatalytic reductions of furan ketones are highly stereoselective, providing access to enantiopure furanic alcohols. nih.govd-nb.info In addition to biocatalysis, stereoselective chemical methods have also been developed. For instance, the synthesis of the natural product (±)-ancistrofuran involved the stereoselective reduction of a γ-hydroxy ketone intermediate using lithium triethylborohydride, which is suggested to proceed via "chelation control". rsc.org Asymmetric cycloaddition reactions also offer a powerful tool for controlling stereochemistry. A gold-catalyzed asymmetric [8+4] cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with tropones has been reported to yield highly functionalized furan-fused heterocycles with excellent diastereo- and enantioselectivity. bohrium.com

Mechanistic Investigations of Chemical Transformations Involving 1 Furan 3 Yl Propan 2 One Derivatives

Elucidation of Reaction Pathways and Intermediates

Understanding the precise pathways and transient species involved in the reactions of 1-(furan-3-yl)propan-2-one derivatives is fundamental to controlling their chemical transformations.

The dearomatization of the furan (B31954) ring is a key transformation that unlocks a variety of synthetic possibilities. One significant pathway involves oxidation, which converts the furan moiety into a reactive intermediate. For instance, the oxidation of furan-containing compounds can generate electrophilic intermediates such as epoxides or cis-enediones. nih.govnih.gov These intermediates are susceptible to nucleophilic attack, leading to ring-opened products or rearranged structures.

A notable example is the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, a process analogous to transformations that derivatives of this compound could undergo. nih.govnih.gov This process is believed to proceed through a key spiro-intermediate, which upon hydrolysis, yields functionalized furan products. nih.gov The reaction often begins with the oxidation of the furan ring to form a 1,4-dicarbonyl moiety via an endoperoxide intermediate. rsc.org This intermediate can then undergo further reactions.

In some cases, the rearrangement is followed by a cyclization step related to the Paal-Knorr synthesis. nih.govnih.gov This involves the cyclodehydration of an unsaturated 1,4-diketone intermediate. nih.gov A plausible mechanism suggests that the enol form of a ketone attacks a carbonyl carbon, forming a 2,5-dihydrofuran-2-ol (B3051577) intermediate, which then dehydrates to the final furan product. nih.govresearchgate.net The geometry of the carbon-carbon double bond in the intermediate can dramatically alter reactivity, influencing whether cyclization occurs. nih.gov Isotopic labeling studies, for example with oxygen-17, have been instrumental in confirming the proposed pathways for such furan-dione rearrangements. osti.gov

Carbon-carbon bond cleavage in furanic systems, particularly the decarbonylation of furan aldehydes, is a critical reaction pathway. Density Functional Theory (DFT) calculations and microkinetic modeling on platinum (Pt) catalysts have shown that the dominant reaction route depends heavily on the catalyst's surface structure. researchgate.net For example, decarbonylation to yield furan is favored on small nanoparticles, while hydrogenation of the aldehyde group is preferred on larger nanoparticles. researchgate.net

The cleavage of C-C bonds is often attributed to kinetic and thermodynamic factors. columbia.edu Kinetically, steric hindrance can make C-C bond cleavage less favorable than C-H bond cleavage. columbia.edu Thermodynamically, the relative weakness of metal-carbon bonds compared to metal-hydrogen bonds can also be a barrier. columbia.edu Consequently, most C-C bond cleavage reactions occur in substrates where the process is facilitated by factors like the relief of ring strain or the formation of a stable aromatic system. columbia.edu In furan derivatives, the strong interaction between the ring's π electrons and the d orbitals of a metal catalyst can weaken the ring's C-O bonds, facilitating cleavage. researchgate.net

Cycloisomerization reactions provide an efficient route to substituted furans from appropriately functionalized precursors. These reactions are often catalyzed by transition metals, such as gold (Au), palladium (Pd), copper (Cu), and zinc (Zn). organic-chemistry.orgresearchgate.net

Gold catalysts, in particular, are effective in mediating the cycloisomerization of conjugated allenyl ketones into furans under mild conditions. organic-chemistry.org Mechanistic proposals for some transformations involve the in situ generation of a reactive species, like trifluoroacetylhypoiodite, which activates an alkyne for subsequent cyclization. organic-chemistry.org Similarly, Pd(II)-catalyzed cycloisomerization of unstable 2,3,4-trien-1-ols, formed in situ, can yield furan products. organic-chemistry.org

Acid-catalyzed cycloisomerization is also a common pathway. For example, the formal 5-endo-trig cyclization of α′-hydroxy α-enones can produce dihydrofuranones in excellent yields. researchgate.net The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-diketones, is a classic example of this type of transformation. pharmaguideline.com

| Catalyst Type | Precursor Type | Reaction Conditions | Reference |

|---|---|---|---|

| Gold (Au) nanoparticles on TiO₂ | Conjugated allenones | Mild conditions, often with acid additive | organic-chemistry.org |

| Palladium(II) (Pd(II)) | 2,3,4-trien-1-ols | Mild conditions, in the presence of a proton source | organic-chemistry.org |

| Copper(II) (Cu(II)) | Aryl ketones and aromatic olefins | Intermolecular annulation under ambient air | organic-chemistry.org |

| Brønsted/Lewis Acids | 1,4-diketones (Paal-Knorr) | Non-aqueous acidic conditions | pharmaguideline.com |

| Zinc (Zn) clusters | Various alkynyl precursors | Often more active and selective than simple salts | researchgate.net |

Hydroarylation involves the addition of an aryl group and a hydrogen atom across an unsaturated bond, offering an atom-economical method for creating C-C bonds. researchgate.net In furan-containing systems, this often proceeds via a Friedel-Crafts-type mechanism. For instance, the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in a Brønsted superacid like triflic acid (TfOH) yields products from the hydroarylation of the C-C double bond. nih.govmdpi.com

Mechanistic studies, supported by NMR and DFT calculations, suggest that the reactive electrophilic species in these transformations are O,C-diprotonated forms of the starting furan acids or esters. mdpi.com The superacid protonates both the carbonyl oxygen and a carbon atom of the furan ring, generating a highly electrophilic intermediate that is readily attacked by the arene. mdpi.com

Transition metal catalysts are also widely used. researchgate.net Mechanistic analyses of these catalytic systems reveal key steps such as C-H activation and olefin insertion. nih.gov For example, a CuH-catalyzed hydroarylation has been studied, where the mechanism involves a Markovnikov hydrocupration of the alkene followed by a nucleophilic aromatic substitution. rsc.org The regioselectivity in such reactions can be controlled by noncovalent interactions between the substrate and the catalyst complex. rsc.org

Catalyst-Substrate Interactions and Mechanistic Roles of Catalysts

The interaction between the catalyst and the substrate is paramount in dictating the reaction's course and selectivity. In transformations of furan derivatives, catalysts play several key roles, from activating specific bonds to providing acidic sites for rearrangement.

Bifunctional catalysts, which possess both metal sites and acidic/basic supports, are particularly effective. nih.gov The metal component is typically responsible for hydrogenation/dehydrogenation steps, while the acidic or basic sites facilitate reactions like dehydration, rearrangement, or ring-opening. researchgate.net For instance, in the conversion of furfural (B47365) to cyclopentanone (B42830) derivatives, acid supports are favored as they provide sites for the ring rearrangement of the furan intermediate. nih.gov The interaction between the metal and the support can also generate additional acid sites through phenomena like hydrogen spillover. nih.gov

The adsorption geometry of the furanic compound on the catalyst surface is a critical factor. researchgate.net On different metal surfaces, furan derivatives can adopt various binding modes, such as a flat η²(C-O) mode or an upright η¹(O) mode. researchgate.net The specific adsorption mode influences which part of the molecule is presented to the catalyst for reaction. For example, a flat adsorption of the furan ring on a metal surface can weaken the ring's C-O bond, promoting ring-opening reactions. researchgate.net In contrast, an upright adsorption via the carbonyl oxygen may favor the hydrogenation of the side chain. researchgate.net The choice of metal is also crucial; for example, Cu-based catalysts show high selectivity for hydrogenating a C=O bond to an alcohol but are inert towards hydrogenolysis of C-O bonds or hydrogenation of the furan ring. nih.gov

Kinetic Studies and Transition State Characterization

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, while the characterization of transition states helps to understand the energy barriers of reaction steps. youtube.com

In reactions involving furans, such as the Diels-Alder cycloaddition, the kinetics are influenced by the interplay between the forward reaction and the retro-Diels-Alder (rDA) reaction. researchgate.net These reactions typically proceed through a single, concerted transition state. researchgate.net The activation energies for the concerted rupture of the two C-O bonds in the rDA reaction are typically in the range of 25-30 kcal/mol. researchgate.net The structure of the transition state can be inferred from the structures of the reactants and products and is characterized by partial bonds and partial charges that reflect the bond-forming and bond-breaking processes. youtube.com

For catalyst-driven reactions, kinetic analysis helps identify the rate-determining step. In the oxidative ring-opening of furans catalyzed by Mn(III)/Co(II), a proposed mechanism involves the initial formation of an α-carbon radical, which then captures O₂ to form a peroxy radical. rsc.org This peroxy radical intermediate then oxidizes the furan ring. rsc.org Understanding the kinetics of each step is essential for optimizing reaction conditions to favor the desired product pathway.

Computational Chemistry Applications in the Study of 1 Furan 3 Yl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no specific published research that employs quantum chemical calculations to investigate the electronic structure and reactivity of 1-(Furan-3-yl)propan-2-one.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Specific molecular orbital analyses, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and interactions for this compound, are not available in the current body of scientific literature. Studies on other furan (B31954) derivatives have used HOMO-LUMO analysis to predict reactivity and understand electronic transitions, for instance, in chalcones and furoylthiourea compounds researchgate.netdergipark.org.trresearchgate.net. These analyses are fundamental to understanding a molecule's potential as an electron donor or acceptor in chemical reactions, but data for this compound is absent youtube.comresearchgate.netyoutube.com.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

No published studies have utilized molecular dynamics (MD) simulations to investigate the influence of solvents on the behavior of this compound or to perform a detailed conformational analysis. MD simulations are a powerful tool for understanding how a molecule's shape and dynamics are affected by its environment psu.edu. While computational studies on other complex organic molecules have successfully used these methods to explore solvent effects, this specific application to this compound has not been documented asianresassoc.orgrsc.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 1-(Furan-3-yl)propan-2-one. By analyzing the chemical shifts, coupling constants, and correlations of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, the precise connectivity of the molecule can be established.

Based on the structure of this compound, the following ¹H and ¹³C NMR signals would be anticipated in a solvent like deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 (Furan) | Aromatic CH | ~7.4 | ~143 |

| H-4 (Furan) | Aromatic CH | ~6.4 | ~110 |

| H-5 (Furan) | Aromatic CH | ~7.3 | ~139 |

| CH₂ (Methylene) | Aliphatic CH₂ | ~3.6 | ~45 |

| CH₃ (Methyl) | Aliphatic CH₃ | ~2.2 | ~29 |

| C-3 (Furan) | Aromatic C | - | ~125 |

| C=O (Ketone) | Carbonyl C | - | ~206 |

| C-O (Furan) | Aromatic C-O | - | - |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

To confirm the assignments predicted above, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the furan (B31954) protons (H-2, H-4, H-5) that are adjacent or coupled over longer ranges. Crucially, it would not show a correlation between the isolated methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propanone side chain, nor between the furan protons and the side-chain protons, confirming their separation by the non-proton-bearing C-3 of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between carbon and proton atoms, which is critical for piecing the molecular structure together. Key expected correlations would include:

A correlation from the methylene protons (~3.6 ppm) to the furan C-3 (~125 ppm) and C-4 (~110 ppm), and to the carbonyl carbon (~206 ppm).

A correlation from the methyl protons (~2.2 ppm) to the carbonyl carbon (~206 ppm).

Correlations from the furan H-2 and H-4 protons to the furan C-3 carbon.

Quantitative NMR (qNMR) can be employed to determine the purity of a sample of this compound without the need for a specific reference standard of the compound itself. By adding a known amount of an internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone), the absolute quantity of this compound in the sample can be calculated by comparing the integral of one of its well-resolved signals (like the methyl singlet) to the integral of a signal from the internal standard. This technique is also invaluable for monitoring the progress of a synthesis reaction by analyzing aliquots from the reaction mixture over time to determine the ratio of starting materials to the product.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is used to determine the exact molecular mass of a compound, which allows for the calculation of its elemental formula. For this compound (C₇H₈O₂), the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₉O₂⁺ | 125.0597 |

| [M+Na]⁺ | C₇H₈O₂Na⁺ | 147.0416 |

| [M]⁺˙ | C₇H₈O₂⁺˙ | 124.0519 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. Tandem mass spectrometry (MS/MS) experiments could further reveal characteristic fragmentation patterns, such as the loss of an acetyl group (CH₃CO) or the fragmentation of the furan ring, which would add another layer of structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-H (Furan) | Stretch | ~3100-3150 | Medium |

| C-H (Alkyl) | Stretch | ~2850-3000 | Medium |

| C=C (Furan) | Stretch | ~1500-1600 | Medium-Weak |

| C-O-C (Furan) | Stretch | ~1000-1250 | Strong |

The presence of a strong band around 1715 cm⁻¹ is definitive for the ketone carbonyl group, while the bands above 3100 cm⁻¹ are characteristic of C-H bonds on an aromatic ring like furan.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) is a powerful hyphenated technique used to separate this compound from impurities and confirm its identity.

Separation: A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be developed to resolve the compound from starting materials, byproducts, or degradation products. The retention time under specific conditions serves as an identifier for the compound.

Purity Assessment: The purity of a sample can be assessed by integrating the area of the peak corresponding to this compound in the chromatogram (often detected by UV absorbance at a suitable wavelength) and expressing it as a percentage of the total peak area.

Confirmation: The mass spectrometer coupled to the LC provides mass data for the compound as it elutes from the column, confirming that the peak at a specific retention time has the correct molecular weight for this compound.

Chiral Analysis Methodologies (e.g., Polarimetry)

Chiral analysis techniques are used to distinguish between enantiomers, which are non-superimposable mirror images of a molecule. A molecule must possess a stereocenter to be chiral.

The structure of this compound lacks any stereocenters and is superimposable on its mirror image. Therefore, the molecule is achiral . As a result, it will not rotate the plane of polarized light, and its specific rotation value is zero. Chiral analysis methodologies such as polarimetry or chiral chromatography are not applicable for the characterization of this compound as it does not exist as a pair of enantiomers.

Mechanistic Insights into Biological Activity and Structure Activity Relationships of Furan Containing Ketones

Investigation of Molecular Targets and Signaling Pathways

Furan-containing ketones exert their biological effects by interacting with a variety of molecular targets and influencing key signaling pathways. These interactions are fundamental to their observed pharmacological properties.

Modulation of Inflammatory Response Pathways

Certain furan (B31954) derivatives have demonstrated the ability to modulate inflammatory responses. For instance, studies on compounds like 1-furan-2-yl-3-pyridin-2-yl-propenone have shown anti-inflammatory activity through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.govnih.gov These molecules are key mediators in inflammatory cascades. The underlying mechanism likely involves the suppression of signaling pathways that lead to the expression of pro-inflammatory genes. While the precise interactions are still under investigation, it is plausible that the furan moiety plays a role in binding to regulatory proteins within these pathways.

The anti-inflammatory potential of furan derivatives is often linked to their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can therefore lead to a broad-spectrum anti-inflammatory effect.

Influence on Cellular Proliferation and Apoptosis Mechanisms

The furan scaffold is a constituent of various compounds with demonstrated antiproliferative and pro-apoptotic activities. Research on furan-fused chalcones, for example, has identified their potential to inhibit the growth of cancer cell lines. iiarjournals.org The mechanism of action is often multifactorial, involving the induction of cell cycle arrest and the activation of apoptotic pathways.

Enzyme Inhibition Studies (e.g., Tyrosinase, Cytochrome P450)

Furan-containing ketones have been investigated for their ability to inhibit various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Certain (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have shown potent tyrosinase inhibitory activity. nih.gov The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific structure of the inhibitor and its binding site on the enzyme. nih.gov

The furan ring can also interact with cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. This interaction can lead to either inhibition or induction of CYP activity, which has significant implications for drug metabolism and potential drug-drug interactions. The nature and strength of the interaction are highly dependent on the substitution pattern on the furan ring.

Interference with Microbial DNA Replication (e.g., DNA Gyrase Inhibition)

The antimicrobial properties of some furan derivatives have been linked to their ability to interfere with essential microbial processes, including DNA replication. DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. wikipedia.org This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. wikipedia.org Some novel tri-substituted furan derivatives have been found to be active against quinolone-resistant DNA gyrase, suggesting a distinct binding mode compared to traditional quinolone antibiotics. researchgate.net While direct evidence for 1-(Furan-3-yl)propan-2-one is lacking, the potential for furan-containing ketones to interact with this essential bacterial enzyme warrants further investigation.

Structure-Activity Relationship (SAR) Analysis in Furan-Substituted Ketones

The biological activity of furan-substituted ketones is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects.

For furan-fused chalcones with antiproliferative activity, the relative position of the furan ring and other aromatic moieties is crucial. iiarjournals.org The presence and position of substituents on the aromatic rings can dramatically alter the activity. For instance, the introduction of hydroxyl groups can enhance tyrosinase inhibitory activity in furan-chalcone derivatives. nih.gov

The nature of the substituent at the 3-position of the furan ring can also play a critical role in determining the biological activity profile. Modifications at this position can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets.

Mechanistic Basis of Antimicrobial Efficacy (e.g., Ergosterol (B1671047) Biosynthesis Regulation)

One of the key mechanisms underlying the antifungal activity of certain furanone derivatives is the inhibition of ergosterol biosynthesis. nih.govtandfonline.comresearchgate.net Ergosterol is an essential component of fungal cell membranes, and its depletion leads to increased membrane permeability and ultimately cell death. nih.gov

Computational and in vitro studies have shown that furanone derivatives can interact with and inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14 α-demethylase. tandfonline.comresearchgate.net This enzyme is a well-established target for azole antifungal drugs. nih.gov The ability of furan-containing compounds to target this pathway highlights their potential as a scaffold for the development of new antifungal agents. The specific interactions between the furanone and the enzyme's active site are crucial for its inhibitory activity.

Data Tables

Table 1: Tyrosinase Inhibitory Activity of (E)-1-(furan-2-yl)prop-2-en-1-one Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) vs. Monophenolase | IC50 (µM) vs. Diphenolase |

| 1 | 4-Hydroxy | > 100 | > 100 |

| 2 | 2,4-Dimethoxy | 89.3 ± 1.2 | > 100 |

| 3 | 4-Chloro | > 100 | > 100 |

| 4 | 4-Nitro | > 100 | > 100 |

| 5 | Unsubstituted | > 100 | > 100 |

| 6 | 2,4-Dihydroxy | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | (Standard) | 19.97 ± 0.36 | 33.47 ± 0.05 |

Data synthesized from studies on furan-chalcone derivatives. nih.gov

Table 2: Antiproliferative Activity of Furan-Fused Chalcones

| Compound | Cell Line | IC50 (µM) |

| 6a | HL-60 | 20.9 |

| 6s | HL-60 | 70.8 |

| 7 | HL-60 | 59.6 |

| 8 | HL-60 | 17.2 |

| 9 | HL-60 | 305 |

Data from studies on the antiproliferative effects of furan-fused chalcones. iiarjournals.org

Environmental Fate and Degradation Studies of Furanic Ketones Academic Perspective

Investigation of Furan (B31954) Ring-Opening Pathways and Transformations

The stability of the furan ring is a critical factor in the environmental persistence of furanic compounds. The degradation of these compounds often proceeds via pathways that involve the opening of this heterocyclic ring. Both abiotic and biotic processes can initiate ring cleavage, leading to the formation of various degradation products.

One of the primary abiotic mechanisms for the degradation of furan derivatives in aqueous environments is ozonolysis. nih.govresearchgate.net Theoretical studies on the ozonation of furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), 2-methyl-3-furoic acid (MFA), and 2-furoic acid (FA), have shown that the reaction is initiated by the 1,3-cycloaddition of ozone to the C=C double bond of the furan ring. researchgate.net This leads to the formation of a primary ozonide, which then decomposes into carbonyls and Criegee intermediates. researchgate.net In the presence of water, these intermediates can undergo further reactions to produce lower molecular weight aldehydes and carboxylic acids. nih.govresearchgate.net The degradation rates are influenced by the substituents on the furan ring, with electron-donating groups generally increasing the reaction rate. nih.gov

Acid-catalyzed hydrolysis is another significant pathway for furan ring opening in aqueous solutions. scite.airesearchgate.net Theoretical studies have shown that the process is initiated by the protonation of the furan ring, with protonation at the α-carbon being energetically more favorable. researchgate.net This is followed by the addition of water to form furanol intermediates. Subsequent protonation of the ring oxygen facilitates the opening of the furan ring, leading to the formation of unsaturated dicarbonyl compounds. researchgate.net Water has been shown to play a critical role in promoting the ring-opening process of furfuryl alcohol, highlighting the importance of the solvent environment in these transformations. researchgate.net

Microbial degradation pathways also prominently feature furan ring-opening as a key step. In aerobic biodegradation, the initial steps often involve oxidation of the side chains, followed by activation of the furan ring. For instance, the degradation of furfural (B47365) is initiated by its oxidation to 2-furoic acid. nih.govnih.gov This is then converted to 2-furoyl-CoA, which undergoes oxidative cleavage of the furan ring to yield intermediates that can enter central metabolic pathways. nih.gov The "Trudgill pathway" describes the aerobic degradation of furfural, where the furan ring is opened after its conversion to 2-furoyl-CoA. bohrium.com

Table 1: Abiotic Degradation Pathways of Furan Derivatives

| Degradation Pathway | Initiating Agent | Key Intermediates | Final Products |

|---|---|---|---|

| Ozonolysis | Ozone | Primary ozonide, Criegee intermediates | Aldehydes, Carboxylic acids |

| Acid-Catalyzed Hydrolysis | Protons (acid) | Protonated furan, Furanols | Unsaturated dicarbonyls |

Catalytic Mechanisms Governing Environmental Transformations of Furan Compounds

The environmental transformation of furan compounds can be significantly influenced by the presence of catalysts, which can be of natural or anthropogenic origin. These catalysts can accelerate degradation reactions, leading to a more rapid removal of these compounds from the environment.

In natural systems, minerals and metal oxides present in soils and sediments can act as catalysts. For example, titanium dioxide (TiO2), a common component of soils and a widely used photocatalyst, can promote the oxidation of furan derivatives. acs.org Under UV or visible light irradiation, TiO2 generates reactive oxygen species, such as hydroxyl radicals, which can attack the furan ring and initiate its degradation. acs.org The catalytic activity and the resulting product distribution can be influenced by the physicochemical properties of the catalyst, such as its crystal structure and the presence of surface defects. acs.org Non-noble metals like iron, cobalt, nickel, and copper, which are naturally present in the environment, can also catalyze the transformation of furan derivatives. frontiersin.org

Biotic transformations of furan compounds are governed by enzymatic catalysis. Microorganisms have evolved a diverse range of enzymes to metabolize these compounds. nih.govnih.gov In the initial steps of degradation, oxidoreductases play a crucial role in modifying the side chains of furanic aldehydes and alcohols. nih.govresearchgate.net For the cleavage of the furan ring, specific enzymes such as furoyl-CoA dehydrogenase are involved. nih.gov The genetic basis for these enzymatic pathways has been identified in several microorganisms, with the genes often organized in clusters. nih.govresearchgate.net The efficiency of these biocatalytic systems can be influenced by environmental factors such as pH, temperature, and the presence of co-substrates.

Table 2: Catalysts in the Environmental Transformation of Furan Compounds

| Catalyst Type | Examples | Mechanism of Action |

|---|---|---|

| Abiotic | ||

| Metal Oxides | Titanium dioxide (TiO2) | Photocatalytic generation of reactive oxygen species |

| Non-noble Metals | Iron (Fe), Copper (Cu) | Redox reactions, hydrogenation |

| Biotic | ||

| Enzymes | Oxidoreductases, Dehydrogenases | Oxidation/reduction of side chains, ring cleavage |

Theoretical and Experimental Studies on Biodegradation Potential

The biodegradation potential of furanic ketones is a key aspect of their environmental risk assessment. Both theoretical and experimental studies are employed to predict and evaluate their susceptibility to microbial degradation.

Experimental studies on the biodegradation of furanic compounds have identified several microorganisms capable of utilizing them as a source of carbon and energy. mdpi.com The majority of these are Gram-negative aerobic bacteria, although some fungi and anaerobic bacteria have also been reported. researchgate.netmdpi.com Laboratory-scale experiments using pure or mixed microbial cultures are used to determine the rate of degradation and to identify the metabolic intermediates and final products. For example, studies on Cupriavidus basilensis HMF14 have elucidated the metabolic pathway for the degradation of 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.com In this pathway, HMF is first oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, a common intermediate in the degradation of several furanic compounds. nih.gov

The toxicity of furanic compounds to microorganisms is a critical factor influencing their biodegradation. nih.govbohrium.com Furanic aldehydes, in particular, can be highly toxic, causing damage to cell membranes and inhibiting enzymatic activity. nih.gov Microorganisms have developed various defense mechanisms, such as the oxidation or reduction of the aldehyde group to less toxic forms, to cope with this toxicity. nih.govresearchgate.net

Table 3: Microorganisms Involved in the Biodegradation of Furanic Compounds

| Microorganism | Furanic Compound Degraded | Key Metabolic Pathway | Reference |

|---|---|---|---|

| Cupriavidus basilensis HMF14 | 5-Hydroxymethylfurfural (HMF), Furfural | Oxidation to 2,5-furandicarboxylic acid, followed by the Trudgill pathway | nih.govnih.gov |

| Pseudomonas putida | Furfural | Trudgill pathway | bohrium.com |

| Gluconobacter oxydans | Furfural | Oxidation to 2-furoic acid | researchgate.net |

Future Research Directions and Unexplored Avenues for 1 Furan 3 Yl Propan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of furan (B31954) derivatives from renewable biomass is a cornerstone of green chemistry. nih.govmdpi.com Platform chemicals like furfural (B47365), derived from C5 sugars, and 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars, are key starting materials. nih.govfrontiersin.org Future research should focus on developing sustainable pathways to 1-(Furan-3-yl)propan-2-one from these bio-derived precursors.

Key research objectives should include:

Catalytic Conversion of Biomass: Investigating the use of heterogeneous solid acid catalysts, such as zeolites and sulfonated carbons, to convert carbohydrates into furanic intermediates suitable for elaboration into the target molecule. nih.gov

Green Reaction Media: Employing sustainable solvents, such as ionic liquids, which can act as both the reaction medium and catalyst, to minimize environmental impact. nih.gov

One-Pot Cascade Reactions: Designing multi-step reactions in a single vessel that could, for example, convert a biomass-derived furan into the target propanone derivative, thereby increasing efficiency and reducing waste. nih.gov

Table 1: Potential Bio-derived Precursors for Sustainable Synthesis

| Precursor Molecule | Source | Potential Transformation Route |

|---|---|---|

| Furfural | C5 Sugars (e.g., from hemicellulose) | Decarbonylation to furan, followed by acylation/alkylation. |

| 5-Hydroxymethylfurfural (HMF) | C6 Sugars (e.g., from cellulose, fructose) | De-functionalization to the furan core and subsequent side-chain introduction. |

In-depth Mechanistic Elucidation of Complex Reactivity Patterns

The reactivity of the furan nucleus is complex and includes susceptibility to ring-opening under acidic conditions and participation in various cycloaddition reactions. acs.orgresearchgate.net A thorough understanding of the specific reactivity of this compound is crucial for its use as a synthetic intermediate.

Future mechanistic studies should investigate:

Acid-Catalyzed Ring Opening: Determining the kinetics and mechanism of ring-opening in aqueous acidic solutions. acs.org The presence of the propanone side chain could significantly influence the protonation site and the stability of intermediates compared to unsubstituted furan. researchgate.net

Photoinduced Reactions: Exploring photochemical pathways, such as photoinduced ring-opening, which is a known reaction for furan that can lead to isomerization. aip.org

Metabolic Oxidation: Investigating the bioactivation of the furan ring by cytochrome P450 enzymes, which is a common metabolic pathway for furan-containing compounds that generates reactive electrophilic intermediates like cis-enediones. nih.gov Understanding this process is vital for any potential biological applications.

Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before engaging in extensive lab work. Applying these methods to this compound could accelerate its development.

Key areas for computational investigation include:

Thermochemical Analysis: Using high-level ab initio methods like DLPNO–CCSD(T) to calculate standard molar enthalpies of formation, providing benchmark data for thermochemical calculations. acs.org

Reaction Pathway Modeling: Employing Density Functional Theory (DFT) to model reaction mechanisms, such as catalytic ring-opening or cycloadditions, and to calculate the energy barriers for different pathways. nih.govosti.gov

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models to predict physical-chemical properties or potential activities, such as corrosion inhibition, based on calculated molecular descriptors. digitaloceanspaces.com

Table 2: Applicable Computational Methods for Furan Derivative Research

| Method | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Elucidate reaction mechanisms and predict reactivity. nih.govresearchgate.net |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy calculation of thermodynamic properties. | Establish benchmark thermochemical data. acs.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in different environments. | Understand behavior in solution or interaction with biological targets. |

Exploration of Novel Applications as Synthetic Intermediates and Functional Materials

Furan derivatives are valuable building blocks for a wide range of materials and specialty chemicals. perlego.com The unique structure of this compound makes it a candidate for creating novel functional molecules.

Future research into applications should focus on:

Polymer Synthesis: Using the compound as a monomer or precursor for bio-based polymers. Furan-based polyesters and polyamides are gaining attention as sustainable alternatives to petroleum-derived plastics. researchgate.netacs.org The ketone functionality offers a site for further chemical modification to create cross-linked or functionalized resins. researchgate.net

Fine Chemical Synthesis: Employing the molecule as a versatile synthon in target-oriented organic synthesis. The furan ring can be used as a diene in Diels-Alder reactions to construct complex polycyclic structures. perlego.com

Functional Materials: Investigating its potential use in the development of specialty materials such as corrosion inhibitors, adhesives, or as an intermediate for dyes and pigments. digitaloceanspaces.comresearchgate.netslideshare.net

Comprehensive Mechanistic Biological Profiling against Diverse Targets

The furan scaffold is present in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgijabbr.comutripoli.edu.ly The biological potential of this compound is entirely unexplored.

A systematic biological screening should be undertaken to:

Assess Antimicrobial Activity: Test the compound against a panel of pathogenic bacteria and fungi, including those known for forming biofilms, as furanone structures are known quorum sensing inhibitors. nih.govproquest.comnih.gov

Evaluate Cytotoxicity: Screen for activity against various cancer cell lines to determine any potential as an anticancer agent. orientjchem.org

Identify Molecular Targets: Should any biological activity be discovered, subsequent research must focus on identifying the specific molecular targets and mechanisms of action. This could involve investigating its interaction with key enzymes or cellular pathways. oup.com The potential for metabolic activation by P450 enzymes to a reactive metabolite would be a critical aspect of this investigation. nih.govoup.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Furan-3-yl)propan-2-one, and how do reaction conditions influence yield?

- Methodology: Synthesis often involves alkylation of furan derivatives or multi-step routes using furan-3-carbaldehyde and acetone under basic conditions. For example, sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMSO) can facilitate nucleophilic addition. Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting parameters like temperature (60–80°C) and solvent polarity .

- Key Considerations: Impurities from side reactions (e.g., over-alkylation) can be minimized by controlling stoichiometry and reaction time. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is typical .

Q. How does the furan-3-yl substituent influence the compound’s spectroscopic characterization compared to other aryl groups?

- Methodology: Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: the furan ring’s α- and β-protons (δ 6.3–7.1 ppm) and the ketone’s carbonyl signal (δ 205–210 ppm in NMR). Compare with analogs like 1-(phenyl)propan-2-one to identify shifts caused by furan’s electron-rich nature .

- Data Interpretation: Infrared (IR) spectroscopy shows a strong C=O stretch (~1710 cm) and furan C-O-C asymmetric stretching (~1260 cm). Contradictions in spectral data (e.g., unexpected splitting) may arise from rotational isomerism or solvent effects .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology: Conduct accelerated stability studies by storing the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts (e.g., oxidation of the furan ring to dihydrofuran derivatives). Stability is typically higher in inert atmospheres and anhydrous solvents .

Advanced Research Questions

Q. How can conflicting mechanistic proposals for furan ring reactivity in nucleophilic additions be resolved experimentally?

- Methodology: Use isotopic labeling (e.g., in the furan ring) to track bond cleavage during reactions. Kinetic studies (e.g., variable-temperature NMR) can differentiate between concerted and stepwise pathways. Computational modeling (DFT) aids in identifying transition states .

- Data Contradiction Analysis: If experimental results conflict with theoretical predictions (e.g., unexpected regioselectivity), reassess solvent effects or the role of counterions in stabilizing intermediates .

Q. What strategies mitigate side reactions during derivatization of this compound for medicinal chemistry applications?

- Methodology: Protect the ketone group as a ketal before functionalizing the furan ring. For example, use ethylene glycol and p-toluenesulfonic acid to form a cyclic ketal, then perform electrophilic substitution (e.g., nitration) on the furan. Deprotection with aqueous HCl restores the ketone .

- Optimization: Screen catalysts (e.g., Lewis acids like BF·EtO) to enhance selectivity. Monitor by LC-MS to detect low-abundance byproducts .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

- Methodology: Perform molecular docking studies with protein targets (e.g., enzymes like cytochrome P450) using X-ray crystallography data. Compare binding affinities of rigid analogs (e.g., this compound oxime) to assess the role of ketone tautomerism .

- Experimental Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Contradictions between computational and experimental data may indicate unaccounted solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.